3-Cyclopropoxy-4-methylpyridine
Description
3-Cyclopropoxy-4-methylpyridine is a pyridine derivative characterized by a cyclopropoxy substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The cyclopropoxy group introduces unique steric constraints and electronic effects, which may influence reactivity, solubility, and biological activity. Structural analogs, such as methoxy- and nitro-substituted pyridines, offer indirect insights .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10-6-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
YIWQRHQKEHQUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired product . Industrial production methods often employ vapour phase condensation reactions of ethanol or methanol with formaldehyde and ammonia in the presence of zeolites .
Chemical Reactions Analysis
3-Cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
3-Cyclopropoxy-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can act as a ligand for receptors, modulating their signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Pyridine Derivatives and Their Properties
*Synthesis yields reported for analogs; †No direct synthesis data available for 3-cyclopropoxy derivative.
Key Observations :
- Substituent Effects : The cyclopropoxy group in this compound imposes greater steric hindrance compared to methoxy or nitro groups in analogs like 2-methoxy-4-methylpyridines. This may reduce reactivity in electrophilic substitution reactions but enhance stability in catalytic processes .
- Electronic Profile: Cyclopropoxy’s electron-donating nature (via oxygen lone pairs) contrasts with the electron-withdrawing nitro group in nitropyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
